molecular formula C7H7Cl2N3 B12445729 2-Chloro-6-hydrazinylbenzonitrile hydrochloride

2-Chloro-6-hydrazinylbenzonitrile hydrochloride

Cat. No.: B12445729
M. Wt: 204.05 g/mol
InChI Key: KZUXSIZAGCPUGF-UHFFFAOYSA-N
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Description

2-Chloro-6-hydrazinylbenzonitrile hydrochloride is a chemical compound with the molecular formula C7H7Cl2N3. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a hydrazinyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydrazinylbenzonitrile hydrochloride typically involves the reaction of 2-chloro-6-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The nitro group is reduced to a hydrazinyl group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydrazinylbenzonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-Chloro-6-hydrazinylbenzonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydrazinylbenzonitrile hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-hydrazinylbenzonitrile hydrochloride
  • 2-Chloro-5-hydrazinylbenzonitrile hydrochloride
  • 2-Chloro-3-hydrazinylbenzonitrile hydrochloride

Comparison

Compared to its analogs, 2-Chloro-6-hydrazinylbenzonitrile hydrochloride has unique properties due to the position of the hydrazinyl group on the benzene ring. This positional difference can influence the compound’s reactivity, stability, and interaction with biological targets. The specific arrangement of substituents can also affect the compound’s solubility and overall chemical behavior .

Properties

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.05 g/mol

IUPAC Name

2-chloro-6-hydrazinylbenzonitrile;hydrochloride

InChI

InChI=1S/C7H6ClN3.ClH/c8-6-2-1-3-7(11-10)5(6)4-9;/h1-3,11H,10H2;1H

InChI Key

KZUXSIZAGCPUGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)NN.Cl

Origin of Product

United States

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